Ethyl 2-bromobut-2-enoate

Description

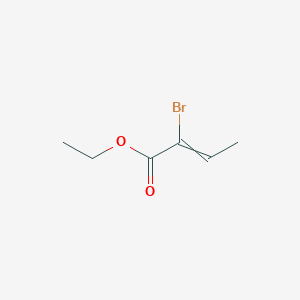

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-5(7)6(8)9-4-2/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGVZVYRHWZVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336504 | |

| Record name | Ethyl 2-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59065-89-3 | |

| Record name | Ethyl 2-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Alpha, Beta Unsaturated Esters in Modern Organic Chemistry

Alpha, beta-unsaturated esters are a class of organic compounds characterized by an ester functional group conjugated to a carbon-carbon double bond. mdpi.com This structural motif is of paramount importance in modern organic chemistry due to the electronic properties it confers upon the molecule. The conjugation of the double bond with the carbonyl group creates an electron-deficient system, making the molecule susceptible to attack by nucleophiles at both the carbonyl carbon and the β-carbon. This dual reactivity is the cornerstone of many powerful carbon-carbon bond-forming reactions.

These compounds are fundamental starting materials for a wide array of chemical transformations. They are key electrophiles in Michael additions, participants in various cycloaddition reactions, and precursors for the synthesis of more complex saturated and unsaturated ester derivatives. The ability to introduce functionality at multiple positions makes α,β-unsaturated esters indispensable tools for chemists aiming to build complex target molecules from simpler precursors. mdpi.com

Distinctive Reactivity Profile of Ethyl 2 Bromobut 2 Enoate As a Polyfunctionalized Building Block

Ethyl 2-bromobut-2-enoate stands out as a particularly useful polyfunctionalized building block. Its structure contains three key reactive sites: the ester group, the α,β-unsaturated system, and the vinyl bromide. This combination of functional groups provides a rich platform for a diverse range of chemical transformations.

The vinyl bromide moiety is a key feature, allowing for reactions that are not possible with simple α,β-unsaturated esters. The bromine atom can be substituted by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide variety of substituents at the α-position of the butenoate backbone.

Simultaneously, the conjugated system retains its classical reactivity. The ester can be hydrolyzed or transesterified, and the double bond can undergo conjugate additions. The presence of the bromine atom, an electron-withdrawing group, further influences the electrophilicity of the conjugated system. This multi-faceted reactivity allows for sequential and controlled modifications, making this compound a highly versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | ethyl (Z)-2-bromobut-2-enoate nih.gov |

| Molecular Formula | C₆H₉BrO₂ nih.gov |

| Molecular Weight | 193.04 g/mol nih.gov |

| CAS Number | 6065-32-3 nih.gov |

Historical Overview of Research Trajectories and Key Discoveries Pertaining to Halogenated Butenoates

The study of halogenated compounds has a long and rich history in organic chemistry, with the introduction of halogens into organic molecules being one of the earliest and most fundamental transformations. wikipedia.org The development of methods to synthesize halogenated butenoates is intertwined with the broader history of halogenation reactions and the exploration of the reactivity of α,β-unsaturated systems.

Early research in the 20th century focused on the direct halogenation of unsaturated esters. However, controlling the regioselectivity and stereoselectivity of these reactions proved to be a significant challenge. A major advancement came with the development of specific halogenating agents and catalytic methods that allowed for more precise installation of a halogen atom onto the butenoate scaffold.

A key discovery in the broader field of organohalogen chemistry was the development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These reactions, which allow for the formation of carbon-carbon bonds between an organohalide and an organometallic reagent, revolutionized the use of compounds like ethyl 2-bromobut-2-enoate. They transformed these molecules from simple intermediates into powerful building blocks for the construction of highly complex organic structures. For instance, the first metal-mediated route to access β-haloenol esters was described in 1974, which involved the reaction of a vinylthallium(III) compound with a copper(I) or copper(II) halide salt. mdpi.com

Current State of the Art and Emerging Paradigms in Ethyl 2 Bromobut 2 Enoate Research

Controlled Halogenation and Functionalization Strategies

Direct and selective introduction of a bromine atom at the C-2 position of a pre-existing butenoate scaffold presents a significant challenge due to the competing reactivity of the allylic C-4 position. Therefore, indirect methods involving addition-elimination or the use of specific precursors are often employed.

Regioselective Bromination of Butenoate Scaffolds

A common strategy to achieve regioselective α-bromination of α,β-unsaturated esters involves a two-step sequence of bromine addition to the double bond, followed by dehydrobromination. Starting with ethyl but-2-enoate (ethyl crotonate), the addition of bromine (Br₂) typically yields ethyl 2,3-dibromobutanoate. Subsequent treatment of this dibromoester with a base can induce the elimination of one equivalent of hydrogen bromide (HBr). The regioselectivity of this elimination is crucial for the formation of the desired product. The use of a hindered, non-nucleophilic base is often preferred to favor the formation of the thermodynamically more stable C-2 brominated product over other possible elimination and substitution byproducts.

Alternatively, the synthesis can commence from ethyl but-2-ynoate. The addition of HBr across the triple bond can, in principle, yield this compound. The stereochemical outcome of this addition is dependent on the reaction conditions. Radical addition mechanisms tend to yield the E-isomer, while ionic conditions can lead to mixtures of E and Z isomers.

Stereochemical Control in Halogenation Processes (E/Z Isomerism)

Achieving stereochemical control in the synthesis of vinyl halides is a critical aspect of modern organic synthesis. In the context of the dehydrobromination of ethyl 2,3-dibromobutanoate, the stereochemistry of the starting dibromoester and the choice of base and reaction conditions play a pivotal role in determining the E/Z ratio of the resulting this compound. Anti-elimination is the preferred stereochemical pathway for E2 reactions, meaning the hydrogen and the bromine leaving group must be in an anti-periplanar conformation. By using diastereomerically pure ethyl 2,3-dibromobutanoate, it is possible to influence the formation of a specific isomer of the final product.

For the hydrobromination of ethyl but-2-ynoate, achieving high stereoselectivity can be challenging. However, the use of specific catalysts or reagent systems can favor the formation of one isomer over the other. For instance, certain metal-catalyzed hydrobromination reactions have been shown to proceed with high stereoselectivity.

Advanced Olefination Reactions for Vinyl Halide Construction

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, represent a powerful and versatile approach for the construction of carbon-carbon double bonds with good control over stereochemistry. These methods are highly applicable to the synthesis of α-bromo-α,β-unsaturated esters like this compound.

Modified Wittig and Horner-Wadsworth-Emmons Protocols

The Wittig reaction, involving the reaction of a phosphorus ylide with a carbonyl compound, can be adapted to synthesize this compound. A common approach involves the use of a bromo-substituted ylide, such as (bromo(ethoxycarbonyl)methylene)triphenylphosphorane, which can be reacted with acetaldehyde (B116499). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the E-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, offers several advantages over the traditional Wittig reaction, including generally higher E-selectivity and easier removal of the phosphate (B84403) byproduct. sigmaaldrich.com For the synthesis of this compound, this would involve the reaction of a phosphonate reagent, such as diethyl (bromo(ethoxycarbonyl)methyl)phosphonate, with acetaldehyde in the presence of a base. The HWE reaction is renowned for its ability to produce E-alkenes with high stereoselectivity. sigmaaldrich.com

A particularly efficient one-pot procedure involves the in-situ oxidation of a primary alcohol to an aldehyde, which then undergoes a Wittig reaction. researchgate.net For instance, ethanol (B145695) could be oxidized to acetaldehyde in the presence of a brominated phosphorus ylide to directly afford this compound. researchgate.net

| Olefination Method | Carbonyl Compound | Phosphorus Reagent | Base | Solvent | Product (Isomer) | Yield (%) | Ref. |

| Wittig Reaction | Acetaldehyde | (bromo(ethoxycarbonyl)methylene)triphenylphosphorane | - | Various | This compound (mainly E) | Good | researchgate.net |

| HWE Reaction | Acetaldehyde | Diethyl (bromo(ethoxycarbonyl)methyl)phosphonate | NaH | THF | This compound (mainly E) | High | sigmaaldrich.com |

| One-pot Oxidation-Wittig | Ethanol | (bromo(ethoxycarbonyl)methylene)triphenylphosphorane/MnO₂ | - | CH₂Cl₂ | This compound (mainly Z) | Good | researchgate.net |

| Aqueous Wittig | Various Aldehydes | Ph₃P / Ethyl bromoacetate | NaHCO₃ | Water | α,β-unsaturated esters (mainly E) | 80-98 | researchgate.netnih.gov |

Chemo- and Stereoselective Olefination Approaches to Bromo-enoates

Modern advancements in olefination chemistry have led to the development of highly chemo- and stereoselective methods. For the synthesis of Z-isomers, which are often more challenging to obtain, modified HWE reagents and conditions have been developed. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to favor the formation of Z-alkenes. While originally developed for non-halogenated esters, these principles can be applied to the synthesis of (Z)-ethyl 2-bromobut-2-enoate.

Furthermore, research into the stereoselective synthesis of (E)-α-bromoacrylates has identified specific phosphonate reagents, such as methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, that provide excellent E-selectivity in reactions with aldehydes. nist.gov The use of such specialized reagents allows for precise control over the stereochemical outcome of the olefination.

Condensation and Elimination Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A plausible cascade reaction for the synthesis of this compound could involve a Favorskii-type rearrangement of a suitable precursor.

The Favorskii rearrangement of α,α'-dihaloketones in the presence of an alkoxide is known to produce α,β-unsaturated esters. For instance, the reaction of 1,3-dibromobutan-2-one with sodium ethoxide leads to the formation of ethyl but-2-enoate. A variation of this reaction, starting with a trihalogenated ketone, could potentially lead to the desired this compound. The proposed pathway would involve the initial formation of a cyclopropanone (B1606653) intermediate from the dihaloketone, followed by nucleophilic attack of the ethoxide. A subsequent ring-opening and elimination sequence could then generate the α-bromo-α,β-unsaturated ester. The success of such a strategy would depend on controlling the regioselectivity of the ring-opening and the final elimination step.

Another conceptual approach involves the condensation of a bromo-aldehyde, such as 2-bromoacetaldehyde, with an ethyl acetate-derived nucleophile, for example, the enolate of ethyl acetate (B1210297). This would be followed by an in-situ elimination of water to form the carbon-carbon double bond. The feasibility of this approach would rely on the successful generation and reaction of the bromo-aldehyde, which can be unstable, and controlling the subsequent elimination to favor the desired product.

Pathways Involving Knoevenagel-type Condensations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comaston.ac.uk This reaction is a modification of the Aldol condensation and generally proceeds via a β-hydroxy carbonyl intermediate, which then dehydrates to yield an α,β-unsaturated product. sigmaaldrich.com

While direct synthesis of this compound via a one-pot Knoevenagel reaction is not commonly documented, the carbon skeleton can be assembled using this method as a key step. A plausible, though indirect, pathway would involve the Knoevenagel condensation of an appropriate aldehyde with an active methylene compound, followed by subsequent bromination and elimination steps. The Knoevenagel condensation itself has been the subject of extensive research to improve its efficiency and environmental footprint, with modern variations employing catalysts like ionic liquids or solid supports. aston.ac.ukunifap.br The reaction is fundamental in creating diverse functionalized intermediates that are crucial for the synthesis of fine chemicals and heterocyclic compounds. unifap.br

Optimized Dehydrohalogenation Techniques

Dehydrohalogenation is a classic elimination reaction in organic synthesis used to introduce unsaturation into a molecule by removing a hydrogen atom and a halogen from adjacent carbon atoms, typically through the action of a base. doubtnut.com For the synthesis of this compound, a suitable precursor would be a saturated dibromo-ester, such as ethyl 2,3-dibromobutanoate.

The regioselectivity of the elimination is a critical factor and is governed by the nature of the substrate and the base used. According to Saytzeff's rule, when multiple β-hydrogens are available for elimination, the more substituted (more stable) alkene is generally the major product. doubtnut.com Therefore, the dehydrohalogenation of ethyl 2,3-dibromobutanoate with a suitable base, like alcoholic potassium hydroxide, would be expected to yield a mixture of E/Z isomers of this compound. The optimization of this technique involves careful selection of the base, solvent, and reaction temperature to control the stereochemical outcome and maximize the yield of the desired isomer.

Transition Metal-Catalyzed Synthetic Routes to this compound Precursors

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering high efficiency and selectivity. These methods are particularly valuable for synthesizing substituted butenoates, which are direct precursors or structural analogs of this compound.

Palladium-Catalyzed Approaches (e.g., Heck-type reactions leading to substituted butenoates)

The Mizoroki-Heck reaction is a powerful tool for creating substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction was a landmark discovery in carbon-carbon bond formation, proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The general mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgjk-sci.com The Heck reaction is highly versatile and can be applied to synthesize precursors to this compound. For instance, coupling an aryl or vinyl halide with an acrylate (B77674) ester can produce a substituted butenoate scaffold. youtube.com The reaction tolerates a wide range of functional groups, including esters, making it suitable for this purpose. jk-sci.com Intramolecular Heck reactions are particularly efficient and offer enhanced regio- and stereoselectivity. libretexts.orgyoutube.com

| Heck Reaction Components | Examples | Role in Reaction |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate wikipedia.orgyoutube.com | Facilitates the C-C bond formation via a Pd(0)/Pd(II) cycle. wikipedia.org |

| Base | Triethylamine, Potassium carbonate, Sodium acetate wikipedia.orgyoutube.com | Neutralizes the hydrogen halide produced during the reaction. jk-sci.com |

| Unsaturated Halide | Aryl or Vinyl Bromides/Iodides/Triflates wikipedia.orgyoutube.com | Provides the carbon framework to be added to the alkene. |

| Alkene | Acrylates, Styrenes wikipedia.org | The substrate to which the new carbon group is attached. |

Emerging Metal-Catalyzed Strategies

Beyond palladium, other transition metals are emerging as effective catalysts for synthesizing complex organic molecules, including butenoate derivatives. These alternative catalytic systems can offer different reactivity, selectivity, and cost-effectiveness.

One notable example is the use of Indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃] to catalyze the reaction between β-ketoesters, like ethyl 2-methyl-3-oxobutanoate, and alkynes, such as phenylacetylene. orgsyn.org This reaction proceeds via a cis-addition of an indium(III) enolate intermediate to the triple bond, yielding a substituted butenoate. orgsyn.org Another emerging strategy involves chromium-catalyzed reactions, which have been used in the synthesis of complex molecules containing butenoate-like structures. researchgate.net These methods highlight the expanding toolkit available to synthetic chemists for constructing challenging molecular architectures.

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Development of Environmentally Benign Reaction Media (e.g., aqueous conditions)

A key focus of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Significant progress has been made in adapting fundamental organic reactions to aqueous media.

For instance, Knoevenagel condensations have been successfully carried out in water, sometimes assisted by microwave irradiation to reduce reaction times and improve yields. unifap.br The use of a simple electrolyte like NaCl in water can enhance the absorption of microwave energy, further accelerating the reaction. unifap.br Similarly, the Heck reaction can be performed in water, often facilitated by the use of water-soluble ligands or by immobilizing the palladium catalyst in a reusable support system. wikipedia.org

Ionic liquids (RTILs) represent another class of green reaction media. aston.ac.uk They are non-volatile, thermally stable, and their properties can be tuned by modifying the cation and anion. RTILs have been employed as both solvents and catalysts for Knoevenagel condensations, often leading to high yields and allowing for easy recycling of the reaction medium. aston.ac.uk These green approaches are directly applicable to the synthesis of precursors for this compound, paving the way for more sustainable manufacturing processes. nih.gov

| Reaction | Green Medium | Catalyst/Conditions | Advantages | Reference |

| Knoevenagel Condensation | Water | Microwave (55 W), Basic catalysts (NaOH, Pyridine) | Reduced reaction time (minutes vs. hours), high yields (70-99%), environmentally friendly. | unifap.br |

| Knoevenagel Condensation | Ionic Liquids | [MeOEtMIM]⁺[CF₃COO]⁻ | No additional catalyst or solvent needed, recyclable medium, good to excellent yields. | aston.ac.uk |

| Heck Reaction | Water / Ionic Liquid | Palladium acetate immobilized on silica (B1680970) gel | Catalyst is reusable, reaction proceeds in water. | wikipedia.org |

Design and Application of Recyclable and Heterogeneous Catalytic Systems

A comprehensive review of the scientific literature did not yield specific research detailing the design and application of recyclable and heterogeneous catalytic systems for the synthesis of this compound and its stereoisomers. While heterogeneous catalysis is a well-established field for various organic transformations, its direct application to the synthesis of this particular compound, including stereoselective methods for its Z- and E-isomers, does not appear to be documented in the reviewed sources.

General principles of heterogeneous catalysis involve the use of a catalyst in a different phase from the reactants, which simplifies catalyst separation and recycling, key aspects of green chemistry. Such catalysts are typically solid materials, such as metals or metal oxides supported on inert materials like alumina, silica, or carbon. For reactions like allylic bromination or dehydrobromination that could potentially lead to this compound, a heterogeneous catalyst would need to offer high activity and selectivity under conditions that allow for its easy recovery and reuse without significant loss of performance.

The development of such a system for this compound would require dedicated research to identify suitable catalytic materials, optimize reaction conditions (temperature, solvent, pressure), and evaluate the catalyst's stability and recyclability. Furthermore, achieving high stereoselectivity for either the (E) or (Z)-isomer using a heterogeneous catalyst would present an additional layer of complexity, often requiring chiral modification of the catalyst surface or the use of specific crystalline structures.

At present, information on reaction conditions, catalyst performance, yields, and stereochemical outcomes for the synthesis of Ethyl 2--bromobut-2-enoate using these advanced, sustainable catalytic methods is not available in the public domain based on the conducted search. Further research and development would be necessary to explore the potential of recyclable and heterogeneous catalysts in this specific synthetic context.

Nucleophilic Addition Reactions to the Activated Alkene System

The electron-withdrawing nature of the ester group in this compound activates the carbon-carbon double bond towards nucleophilic attack. This reactivity is characteristic of Michael acceptors, which undergo conjugate addition reactions. smolecule.combyjus.comwikipedia.org

Mechanistic Studies of Michael Addition Reactions

The Michael addition reaction is a cornerstone of carbon-carbon bond formation. byjus.commasterorganicchemistry.com In the context of this compound, a nucleophile, typically a resonance-stabilized carbanion (Michael donor), adds to the β-carbon of the activated alkene. wikipedia.orgadichemistry.com The mechanism proceeds in three key steps:

Enolate Formation: A base abstracts an acidic proton from the Michael donor to generate a nucleophilic enolate. byjus.commasterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The resulting enolate is protonated to yield the final 1,4-addition product, often referred to as a Michael adduct. byjus.comwikipedia.org

The reaction is thermodynamically controlled and is favored at higher temperatures. adichemistry.com It competes with the kinetically controlled 1,2-addition to the carbonyl group. adichemistry.com

Regioselectivity and Diastereoselectivity in Conjugate Additions

The regioselectivity of nucleophilic additions to this compound is highly dependent on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as enamines, thiolates, and Gilman reagents (dialkylcuprates), preferentially undergo 1,4-conjugate addition. masterorganicchemistry.com In contrast, "hard" nucleophiles like Grignard and organolithium reagents tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.com The use of copper catalysts can influence the regioselectivity, promoting conjugate addition even with Grignard reagents. thieme-connect.de

Diastereoselectivity in conjugate additions to chiral substrates or in the presence of chiral catalysts is a powerful tool for creating stereogenic centers. For instance, the ball-milling-enabled Reformatsky reaction of ethyl 4-bromobut-2-enoate with aldehydes has been shown to produce α-substituted products with moderate diastereoselectivity. nih.govd-nb.info Similarly, copper-catalyzed asymmetric conjugate additions of Grignard reagents to related enoates have demonstrated high yields and enantiomeric purities. researchgate.net

Free Radical Reactions and Radical Cyclization Cascades

The vinyl bromide functionality of this compound provides a handle for initiating free radical reactions. These reactions offer alternative pathways for bond formation and the construction of complex molecular architectures.

Generation and Trapping of Radical Intermediates

Vinyl radicals can be generated from this compound through various methods, including atom transfer reactions. Once formed, these highly reactive intermediates can be trapped by radical acceptors. For example, in the presence of a suitable mediator, the vinyl radical can undergo intermolecular or intramolecular additions to alkenes or dienes. whiterose.ac.uk These radical processes can be highly stereoselective, with the potential for concerted pathways or the involvement of weakly interacting radical pairs. cdnsciencepub.com

Application in Atom Transfer Radical Processes (e.g., Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.net While ethyl 2-bromoisobutyrate is a more commonly used initiator in ATRP, the principles can be extended to vinyl bromides like this compound. researchgate.netsigmaaldrich.comtcichemicals.comsigmaaldrich.com The process involves the reversible activation of the carbon-bromine bond by a transition metal complex, typically copper-based, to generate a propagating radical. sigmaaldrich.com This allows for the controlled addition of monomer units.

Advanced Transition Metal-Catalyzed Cross-Coupling Reactions of the Vinyl Bromide

The carbon-bromine bond in this compound is susceptible to oxidative addition by various transition metal catalysts, enabling a wide range of cross-coupling reactions. eie.grsioc-journal.cnrsc.org These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the vinyl bromide with an organoboron reagent, such as an arylboronic acid. researchgate.netrsc.org Ligand-free palladium nanoparticle catalysts have been shown to be effective for this transformation, providing access to aryl-substituted butenoates. researchgate.net This methodology has been applied in the synthesis of precursors for HIV-1 protease inhibitors. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed arylation or vinylation of an olefin. pearson.commdpi.com In the context of this compound, it can be coupled with various alkenes. mdpi.com The reaction typically proceeds via oxidative addition of the vinyl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the vinyl bromide and a terminal alkyne. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgwashington.edu This method provides a direct route to conjugated enynes. researchgate.net Copper-free Sonogashira protocols have also been developed to suppress the undesired homocoupling of the alkyne. washington.eduthalesnano.com Carbonylative versions of the Sonogashira coupling can be employed to introduce a carbonyl group, leading to the formation of α,β-alkynyl ketones. rsc.org

The following table summarizes the key cross-coupling reactions involving this compound:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst | Aryl/Vinyl Substituted Butenoate |

| Heck | Alkene | Palladium Catalyst | Diene or Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium/Copper Catalyst | Conjugated Enyne |

Pericyclic Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a powerful and widely used pericyclic reaction that forms a six-membered ring through the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.org The electron-deficient nature of the double bond in α,β-unsaturated esters, such as this compound, makes them suitable candidates to act as dienophiles in these reactions. The presence of the bromine atom and the ester group both contribute to the electron-withdrawing character of the alkene, enhancing its reactivity towards electron-rich dienes.

The reaction of this compound with a diene would yield a cyclohexene (B86901) derivative with a bromine and an ethoxycarbonyl group at the bridgehead positions. The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a concerted, suprafacial addition of the dienophile to the diene. wikipedia.org The "endo rule" often governs the stereochemical outcome, where the electron-withdrawing substituent on the dienophile preferentially occupies the endo position in the transition state. wikipedia.org

While direct examples of Diels-Alder reactions with this compound are not prominent in the searched literature, studies on the closely related ethyl α-bromoacrylate have demonstrated its utility as a dienophile. researchgate.net These reactions typically proceed with high yields and good regio- and stereoselectivity. researchgate.net The resulting cycloadducts, containing a bromine atom, are valuable intermediates that can be further functionalized, for example, through elimination reactions to introduce a double bond within the newly formed ring. researchgate.net The principles observed with ethyl α-bromoacrylate are highly transferable to this compound, suggesting its potential in the stereocontrolled synthesis of complex cyclic systems.

Investigation of 1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for the construction of five-membered heterocyclic rings. It involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org this compound, possessing an electron-withdrawing ester group conjugated to a double bond, is an excellent candidate to act as an electron-deficient dipolarophile in these transformations. The reactivity and regioselectivity of such cycloadditions are largely governed by frontier molecular orbital (FMO) theory. wikipedia.orgrsc.org

In a typical reaction, the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant. organic-chemistry.org For an electron-deficient alkene like this compound, the LUMO energy is lowered, facilitating a rapid reaction with HOMO-controlled (nucleophilic) 1,3-dipoles such as azomethine ylides, nitrones, and carbonyl ylides. wikipedia.orgorganicreactions.orgthieme.de

Table 1: Common 1,3-Dipoles and Their Expected Cycloaddition Products with Alkenes

| 1,3-Dipole Type | General Structure | Resulting Heterocycle |

| Nitrone | R-CH=N+(R')-O- | Isoxazolidine (B1194047) |

| Azomethine Ylide | R2C=N+(R')-CR2- | Pyrrolidine (B122466) |

| Carbonyl Ylide | R2C=O+-CR2- | Tetrahydrofuran |

| Organic Azide | R-N=N+=N- | Triazoline (unstable) -> Triazole or Aziridine |

While direct studies on 1,3-dipolar cycloadditions with this compound are not extensively documented in the reviewed literature, the reactivity of analogous α-bromoacrylates provides insight. For instance, the cycloaddition of nitrones to electron-deficient alkenes is a well-established method for synthesizing isoxazolidine rings. rsc.orgorganicreactions.org The reaction is often highly regioselective, though the selectivity can be reversed based on the electronic properties of the dipolarophile. acs.org Similarly, azomethine ylides are widely used to construct highly substituted pyrrolidine rings through [3+2] cycloadditions with electron-deficient alkenes. thieme.denih.govresearchgate.net The use of chiral catalysts can render these reactions enantioselective. nih.gov Given these precedents, this compound is expected to readily participate as a dipolarophile in such reactions to yield functionalized bromo-substituted isoxazolidines and pyrrolidines, which are valuable intermediates for further synthetic transformations.

Reactivity of the Ester Moiety in Complex Transformations

The ester group in this compound provides an additional site for chemical modification, enabling a range of complex transformations that complement the reactivity of the alkene and bromo-substituent.

The ethyl ester of 2-bromobut-2-enoate can be exchanged for other alkyl or functional groups through transesterification. While direct examples for this specific substrate are sparse in the literature, enzymatic catalysis offers a mild and selective method. For the structurally similar ethyl 4-chlorobut-2-enoate, transesterification with tert-butanol (B103910) is efficiently catalyzed by Lipase B from Candida antarctica (CAL-B), achieving high conversion without racemization. organicreactions.org This suggests that a similar enzymatic approach would be viable for this compound.

Beyond simple alcohol exchange, the ester functionality can be converted into other functional groups. A notable transformation is its conversion into an amide. In the synthesis of sanshool derivatives, ethyl (E)-4-bromobut-2-enoate is first converted to a phosphonate, which is then transformed into an isobutylamide, demonstrating a robust modification of the original ester moiety. acs.org

The reduction of the ester group in α,β-unsaturated systems like this compound can be controlled to yield either aldehydes or alcohols, depending on the reducing agent employed.

Partial Reduction to Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is a selective reducing agent capable of the partial reduction of esters to aldehydes. masterorganicchemistry.comyoutube.com Crucially for α,β-unsaturated esters, this reduction can be performed at low temperatures (e.g., -78 °C) to prevent further reduction to the alcohol, and it typically does not affect the carbon-carbon double bond. masterorganicchemistry.comresearchgate.net This provides a direct route to the corresponding α,β-unsaturated aldehyde.

Complete Reduction to Alcohols: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the primary alcohol. masterorganicchemistry.com In the case of α,β-unsaturated esters, LiAlH₄ often reduces the carbon-carbon double bond as well, leading to a saturated alcohol. vmou.ac.in

Regarding oxidative functionalization, direct oxidation of the ester group is uncommon. However, other parts of the molecule can be oxidized. A relevant transformation for α,β-unsaturated esters is epoxidation of the double bond. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose, converting the alkene into an epoxide to form glycidic esters. sciforum.net These epoxides are valuable synthetic intermediates. Studies on various α,β-unsaturated esters show that microwave or ultrasound assistance can improve reaction times and yields for this epoxidation. sciforum.net

Stereoselective Transformations Involving this compound

The creation of new stereocenters with high levels of control is a central goal of modern organic synthesis. This compound and its derivatives serve as valuable substrates in a variety of stereoselective reactions.

The reaction of ethyl 4-bromobut-2-enoate as a pro-nucleophile with aldehydes offers a powerful method for C-C bond formation, creating two new stereocenters. A recently developed dual catalytic system utilizing photoredox and titanocene (B72419) catalysis enables the regioselective and moderately diastereoselective synthesis of α-vinyl-β-hydroxy esters. researchgate.netcore.ac.uk

This Barbier-type reaction proceeds under mild conditions, using visible light irradiation, an organic photocatalyst (3DPAFIPN), and a Hantzsch ester as a sacrificial reductant in the presence of a catalytic amount of Cp₂TiCl₂. researchgate.net The reaction demonstrates a consistent, albeit moderate, preference for the syn-diastereomer across a range of aromatic and aliphatic aldehydes. researchgate.netcore.ac.uk

Table 2: Diastereoselective Synthesis of α-Vinyl-β-hydroxy Esters from Ethyl 4-bromobut-2-enoate and Various Aldehydes

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 4-Chlorobenzaldehyde | 84 | 3.7:1 |

| 4-Methoxybenzaldehyde | 70 | 3.5:1 |

| 2-Naphthaldehyde | 80 | 3.5:1 |

| 2-Thiophenecarboxaldehyde | 75 | 3.2:1 |

| Cyclohexanecarboxaldehyde | 60 | 2.5:1 |

| Pivalaldehyde | 65 | 2.3:1 |

| Data sourced from a dual photoredox- and titanocene-catalyzed methodology study. researchgate.net |

This method provides a significant advantage by avoiding pre-formed organometallic reagents and stoichiometric metal reductants, offering a more efficient and regioselective route to these valuable building blocks. core.ac.uk

Achieving enantioselectivity in reactions involving this compound often relies on the use of chiral catalysts, which can create a chiral environment around the substrate.

One key strategy involves the use of chiral Lewis acids. wikipedia.orglibretexts.org In a notable example, a chiral Brønsted acid-assisted Lewis acid (BLA) system was employed in the Diels-Alder reaction between cyclopentadiene (B3395910) and ethyl 4-bromobut-2-enoate, demonstrating the potential for asymmetric catalysis with this substrate class. uni-koeln.de Another powerful approach is the copper-catalyzed asymmetric conjugate addition. While not using the exact ethyl ester, a study on the synthesis of deoxypropionate units utilized a copper catalyst with a chiral ligand to perform a highly enantioselective 1,4-conjugate addition to an α,β-unsaturated thioester derived from 4-bromocrotonic acid. rug.nl

Furthermore, enantioselective annulation reactions have been achieved using chiral lithium amides as traceless auxiliaries. The reaction of methyl (E)-4-bromobut-2-enoate with the lithium enolate of N-protected phenylacetic acid, generated using a chiral lithium amide, proceeds with high enantioselectivity, showcasing another avenue for asymmetric C-C bond formation. acs.org These methodologies highlight the potential of this compound and its close analogues as substrates in sophisticated, catalyst-controlled enantioselective transformations, paving the way for the synthesis of complex chiral molecules.

Isomerization Studies and Control of E/Z Geometry

The geometric configuration of the carbon-carbon double bond in this compound is a critical determinant of its reactivity and its utility as a synthetic intermediate. The existence of E (entgegen) and Z (zusammen) isomers, arising from the restricted rotation around the C2=C3 bond, necessitates precise control over their formation and interconversion. libretexts.org Research into the isomerization and stereocontrol of α-bromoenoates and related α,β-unsaturated systems provides a framework for understanding and manipulating the geometry of this compound.

The interconversion between E and Z isomers can be influenced by various factors, including catalysts (acid, base, or transition metal), heat, or light. rug.nl The underlying mechanism for many isomerization reactions involves the formation of a planar, achiral enolate intermediate through deprotonation at the α-carbon, which allows for subsequent reprotonation to yield either isomer. libretexts.org

Detailed Research Findings

Investigations into related haloalkenes have demonstrated effective strategies for controlling geometric outcomes. For instance, the use of a 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst in the electrophilic bromination of allenoates not only facilitates the reaction but can also induce in-situ isomerization of the resulting haloalkene product. chemrxiv.org This highlights the potential for base-catalyzed methods to control the isomeric ratio of compounds like this compound.

Transition metal catalysis offers another powerful tool for selective isomerization. A notable study demonstrated the selective isomerization of terminal alkenes to the internal (Z)-2-alkenes using an air-stable molybdenum complex, cis-Mo(CO)₄(PPh₃)₂, in conjunction with a p-toluenesulfonic acid (TsOH) cocatalyst. acs.org The reaction proceeds via a proposed 2,1-insertion of the alkene into a molybdenum hydride (MoH) species, followed by a stereoselective β-hydride elimination that favors the formation of the Z isomer. acs.org While this was demonstrated on terminal alkenes, the principles of transition metal-hydride addition-elimination are relevant to the potential control of this compound's geometry.

Photochemical methods also provide a distinct approach to E/Z isomerization. Research on visible light photoredox catalysis has shown that iridium-based photosensitizers can efficiently promote the E/Z isomerization of alkenes. uni-regensburg.de This process involves the photochemical excitation of the catalyst, which can then engage with the alkene to facilitate rotation around the double bond, ultimately leading to a thermodynamic mixture of isomers or, under specific conditions, favoring one over the other. uni-regensburg.de

The following table summarizes key findings from studies on the isomerization of related unsaturated systems, which are applicable to controlling the geometry of this compound.

Interactive Data Table: Isomerization Methods and Outcomes

| Catalyst System | Substrate Type | Conditions | Key Outcome | Reference |

| DABCO | Allenoates/Alkynoates | NBS, H₂O/MeOH, rt | In-situ isomerization to 3-(E)-haloalkenes | chemrxiv.org |

| cis-Mo(CO)₄(PPh₃)₂ / TsOH | Terminal Alkenes | THF, 66 °C | Selective formation of (Z)-2-alkenes (up to 8.2:1 Z:E) | acs.org |

| Ir(ppy)₂(PIB₂-ppy) | E-Alkene | iPr₂NEt, Visible Light | Photochemical E/Z isomerization | uni-regensburg.de |

| Pd(PtBu₃)₂ / Isobutyryl Chloride | Terminal Allylbenzenes | Not specified | Selective isomerization to (E)-2-alkenes | acs.org |

Enabling Reagent for the Construction of Complex Organic Scaffolds

The inherent reactivity of this compound makes it an exceptional tool for the assembly of complex carbocyclic frameworks, including polycyclic and macrocyclic systems. Its ability to participate in a variety of carbon-carbon bond-forming reactions has been exploited by synthetic chemists to create intricate molecular skeletons that are often difficult to access through other means.

Synthesis of Polycyclic and Macrocyclic Systems

This compound has proven instrumental in the synthesis of polycyclic structures. For instance, it has been utilized in domino radical bicyclization reactions to construct the 1-azaspiro[4.4]nonane skeleton, a core motif present in Cephalotaxus alkaloids. acs.org This process involves the formation and subsequent capture of alkoxyaminyl radicals, leading to the creation of new ring systems. acs.org

The synthesis of macrocyclic compounds, which are large ring structures, can also be achieved using this versatile reagent. Its application in the development of synthetic routes towards macrocyclic polyenes, such as the marine natural product Phacelocarpus 2-pyrone A, highlights its importance in this area. whiterose.ac.uk The construction of such large rings often relies on carefully designed cyclization strategies where this compound can serve as a key component.

Annulation and Ring-Forming Reactions (e.g., 2-pyridones via Blaise Reaction)

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, represent a powerful strategy in organic synthesis. wikipedia.orgscripps.edulibretexts.org this compound is a key player in several annulation methodologies.

A notable example is the vinylogous Blaise reaction, which provides a conceptually new pathway to synthesize 6-substituted 2-pyridones. pondiuni.edu.inresearchgate.netthieme-connect.de This reaction involves the zinc-mediated condensation of various nitriles with ethyl 4-bromocrotonate, a constitutional isomer of this compound, to assemble the pyridine (B92270) ring through a [C4 + CN] strategy. pondiuni.edu.inresearchgate.net This method has been successfully applied to a range of aryl, benzyl, and alkyl nitriles. pondiuni.edu.in

| Reactant 1 (Nitrile) | Reactant 2 | Product | Reaction Type | Reference(s) |

| Aryl, benzyl, or alkyl nitriles | Ethyl 4-bromocrotonate | C(6)-substituted 2-pyridones | Vinylogous Blaise Reaction | pondiuni.edu.inresearchgate.net |

| 1-(1H-benzo[d]imidazol-2-yl)ethanone | Ethyl (E)-4-bromobut-2-enoate | Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate | Tandem Annulation | iucr.org |

Furthermore, this compound has been employed in novel tandem annulation reactions. For example, its reaction with 1-(1H-benzo[d]imidazol-2-yl)ethanone under mild conditions yields ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate, demonstrating its utility in constructing fused heterocyclic systems. iucr.org

Precursor for Diverse Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. kit.eduipb.ptresearchgate.netiitg.ac.in this compound serves as a valuable precursor for the synthesis of a wide array of these crucial molecules.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazolo[1,5-a]pyridine (B1195680) derivatives, Tetrahydroquinolines)

The synthesis of nitrogen-containing heterocycles is a major focus in organic chemistry due to their prevalence in biologically active compounds. kit.edu this compound has been successfully utilized in the synthesis of various nitrogenous heterocycles.

One significant application is in the preparation of pyrazolo[1,5-a]pyridine derivatives. These compounds can be synthesized through the reaction of aminopyrazoles with appropriate reagents, and this compound can serve as a key building block in creating the pyrimidine (B1678525) ring of the fused system. nih.govresearchgate.netnih.govgoogle.com

Additionally, derivatives of this compound, such as (E)-tert-butyl 4-bromobut-2-enoate, have been used as precursors for the synthesis of tetrahydroquinolines. smolecule.com This highlights the adaptability of the butenoate scaffold in constructing different heterocyclic cores.

| Starting Material | Reagent | Product | Heterocycle Class | Reference(s) |

| 2-Aminophenol (B121084) | Ethyl 4-bromobut-2-enoate | Ethyl 2-(3,4-dihydro-2H-benzo[b] pondiuni.edu.inresearchgate.netoxazin-2-yl)acetate | 1,4-Benzoxazines | ed.ac.uk |

| (E)-tert-Butyl 4-bromobut-2-enoate | Nucleophiles | Tetrahydroquinolines | Tetrahydroquinolines | smolecule.com |

| Aminopyrazoles | Carbonyl-containing reagents | Pyrazolo[1,5-a]pyrimidine derivatives | Pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.netnih.gov |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur atoms. iitg.ac.inmdpi.com For instance, it has been used in the synthesis of 1,4-benzoxazines. The reaction of 2-aminophenol with ethyl 4-bromobut-2-enoate leads to the formation of ethyl 2-(3,4-dihydro-2H-benzo[b] pondiuni.edu.inresearchgate.netoxazin-2-yl)acetate, a key intermediate for further derivatization. ed.ac.uk

Moreover, a synthetic study of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, a derivative of this compound, has demonstrated its use in preparing new 1,4-benzoxazines and pyrrole-2-ones. researchgate.net This underscores the potential of modified butenoate structures to access a broader range of heterocyclic systems.

Key Building Block in the Total Synthesis of Natural Product Analogues

The total synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies. This compound and its derivatives have emerged as crucial building blocks in these complex endeavors. wgtn.ac.nzthieme-connect.comuni-hannover.de

Its application is evident in synthetic studies towards (-)-zampanolide, a marine natural product with potential as a cancer drug candidate. wgtn.ac.nz The development of synthetic routes to zampanolide (B1247547) and its analogues often involves the assembly of complex fragments where butenoate-derived structures can play a pivotal role.

Furthermore, a dual photoredox- and titanocene-catalyzed methodology has been developed for the regioselective synthesis of α-vinyl-β-hydroxy esters from aldehydes and ethyl 4-bromobut-2-enoate. core.ac.ukresearchgate.net These products are valuable synthetic intermediates and have found applications in the synthesis of natural products. core.ac.uk This method avoids the need for preformed organometallic nucleophiles and stoichiometric metal reductants, offering a milder and more selective approach. core.ac.uk

The Horner-Wadsworth-Emmons olefination, a reliable method for forming carbon-carbon double bonds, frequently utilizes phosphonate reagents derived from bromoesters like this compound. thieme-connect.comacs.org This reaction is widely applied in the synthesis of natural products for constructing α,β-unsaturated carbonyl groups and other substituted alkenes. thieme-connect.com

Stereoselective Synthesis of Bioactive Molecule Frameworks (e.g., Sanshool Derivatives)

The precise arrangement of atoms in three-dimensional space is crucial for the biological activity of many natural products and pharmaceuticals. This compound serves as a key component in stereoselective synthesis, a method that controls the formation of specific stereoisomers. This is particularly evident in the synthesis of sanshool derivatives, which are known for their anti-proliferation and apoptosis-inducing activities. tandfonline.com

In one approach, (E)-ethyl 4-bromobut-2-enoate is converted into a phosphonate via the Arbuzov reaction. tandfonline.com This phosphonate is then used in a Horner-Wadsworth-Emmons reaction with an unsaturated aldehyde to construct the all-trans-tetradecapentaenoic acid derivative with high stereoselectivity and good yield. tandfonline.com This method highlights the utility of this compound in building the specific geometric isomers required for biological function.

The table below outlines a synthetic sequence involving this compound for the preparation of a key intermediate used in the synthesis of sanshool derivatives.

Table 1: Synthetic Sequence for Sanshool Derivative Intermediate

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | (E)-ethyl 4-bromobut-2-enoate | Triethyl phosphite | Diethyl (E)-(3-(ethoxycarbonyl)allyl)phosphonate | Formation of a phosphonate intermediate for subsequent olefination reactions. tandfonline.comacs.orgnih.gov |

| 2 | Diethyl (E)-(3-(ethoxycarbonyl)allyl)phosphonate | Isobutylamine | (E)-4-(diethylphosphoryl)-N-isobutylbut-2-enamide | Conversion to the corresponding amide. tandfonline.com |

| 3 | (E)-4-(diethylphosphoryl)-N-isobutylbut-2-enamide, (4E,6E,8E)-deca-4,6,8-trienal | Horner-Wadsworth-Emmons reaction conditions | All-trans-tetradecapentaenoic acid derivative | Stereoselective formation of the polyunsaturated backbone of a sanshool derivative. tandfonline.com |

Fragment Assembly in Convergent Synthesis Strategies

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules. This approach involves the independent synthesis of molecular fragments, which are then joined together at a late stage. This compound and its derivatives are valuable C4 building blocks in such strategies. manchester.ac.uk

For instance, in the synthesis of bryostatin (B1237437) analogues, complex fragments can be assembled using reactions involving derivatives of this compound. manchester.ac.uk Although direct alkylation with complex allylic bromides derived from this starting material can sometimes be challenging due to competing elimination reactions, stepwise assembly has proven successful. manchester.ac.uk

The versatility of this compound is further demonstrated in its use in various coupling reactions to assemble larger molecular frameworks. For example, it can be used to prepare phosphonium (B103445) salts that subsequently undergo Wittig reactions to connect different parts of a target molecule. mdpi.com This approach has been instrumental in the convergent synthesis of complex natural products.

Development of Functional Materials and Polymers

The unique chemical properties of this compound also lend themselves to the field of materials science, particularly in the synthesis of polymers with tailored properties and architectures.

Monomer in Controlled and Living Polymerization Techniques (e.g., ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. rsc.org While this compound itself is not typically used as a direct monomer in ATRP, structurally related bromo-esters are cornerstone initiators for this process. For example, ethyl 2-bromoisobutyrate is a commonly used initiator for the ATRP of various monomers, including styrene (B11656) and methacrylates. researchgate.netmdpi.com

The bromine atom in these initiators is key to the ATRP mechanism, allowing for the reversible activation and deactivation of the growing polymer chain. tcichemicals.com This control enables the synthesis of a wide range of functional polymers.

Synthesis of Functionalized Polymer Architectures

This compound can be incorporated into monomers that are then used to create functionalized polymers. For example, it can be used in the synthesis of AB2-type monomers which can then be polymerized to form hyperbranched conjugated polymers. rsc.org These polymers exhibit interesting optical and electronic properties and have potential applications as chemosensors. rsc.orgscispace.com

In a typical synthesis, ethyl (E)-4-bromobut-2-enoate is reacted with a boronic acid derivative in a Suzuki coupling reaction to create a monomer containing polymerizable groups. rsc.org This monomer can then be subjected to polymerization conditions to yield a hyperbranched polymer architecture. rsc.org

The table below summarizes the synthesis of a hyperbranched polymer using a monomer derived from this compound.

Table 2: Synthesis of a Hyperbranched Conjugated Polymer

| Step | Reactant(s) | Reagent(s)/Catalyst | Product | Purpose |

| 1 | 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, Ethyl (E)-4-bromobut-2-enoate | Pd(OAc)2, KF | Diethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) (Monomer) | Synthesis of an AB2 monomer for polymerization. rsc.org |

| 2 | Diethyl 4,4′-(5-formyl-1,3-phenylene)(2E,2′E)-bis(but-2-enoate) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Hyperbranched conjugated polymer | Metal-free catalyzed polymerization to form a functional polymer architecture. rsc.org |

Advanced Analytical and Mechanistic Investigations of Ethyl 2 Bromobut 2 Enoate Reactions

In-Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it happens, without the need for sampling. americanpharmaceuticalreview.com This real-time data acquisition provides a dynamic view of the reaction, revealing transient intermediates and offering precise kinetic information that is often lost with traditional offline analysis. mt.com

Kinetic and Mechanistic Elucidation via Online Infrared (IR) Spectroscopy

Online Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring, tracking the concentration changes of key functional groups. mt.comrsc.org By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. bruker.com For reactions involving ethyl 2-bromobut-2-enoate, this method focuses on the characteristic vibrational frequencies of the molecule.

The progress of a reaction, such as a nucleophilic substitution or a coupling reaction, can be followed by monitoring the disappearance of reactant peaks and the appearance of product peaks. For instance, the consumption of this compound would be observed by a decrease in the intensity of its distinct carbonyl (C=O) stretching band and its carbon-carbon double bond (C=C) absorption. masterorganicchemistry.com Simultaneously, the formation of a product would be marked by the appearance of new, characteristic absorption bands.

Kinetic analysis is performed by plotting the intensity of these characteristic peaks against time. researchgate.net This data allows for the determination of reaction rates, reaction order, and the identification of potential rate-limiting steps or the formation of transient intermediates that might show fleeting absorption bands. mt.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretch | ~1725 cm⁻¹ | Tracks consumption of the starting material. |

| Alkene (C=C) | Stretch | ~1640 cm⁻¹ | Monitors changes in the double bond during the reaction. |

| Carbon-Bromine (C-Br) | Stretch | ~650-750 cm⁻¹ | Monitors the cleavage of the C-Br bond, indicative of substitution or coupling. |

| Product-Specific Group (e.g., C-N) | Stretch | Variable | Tracks the formation of the desired product. |

Reaction Progress Tracking using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, particularly when used in an in-situ or online capacity, offers unparalleled structural detail for reaction monitoring. magritek.comrsc.org By flowing the reaction mixture through a benchtop or high-field NMR spectrometer, full spectra can be acquired at regular intervals, allowing for the simultaneous tracking of all soluble species. magritek.comnih.gov

This technique is quantitative, as the integral of an NMR signal is directly proportional to the molar concentration of the corresponding nucleus. researchgate.net For reactions of this compound, one can monitor the decrease in the signal intensity of its vinylic proton and the protons of the ethyl group. Concurrently, new signals corresponding to the product will appear and grow over time. This allows for a precise calculation of conversion, yield, and the relative ratios of any intermediates or byproducts. rsc.org Real-time 2D NMR techniques can even be employed for highly complex mixtures where 1D spectra suffer from significant peak overlap, confirming molecular structures and providing kinetic data. rsc.orgresearchgate.net

| Compound | Proton | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Significance in Reaction Monitoring |

|---|---|---|---|---|

| This compound (Reactant) | =CH-CH₃ | 2.10 | Doublet | Signal decreases as reactant is consumed. |

| -OCH₂CH₃ | 4.25 | Quartet | Signal decreases as reactant is consumed. | |

| -OCH₂CH₃ | 1.30 | Triplet | Signal decreases as reactant is consumed. | |

| Product (e.g., Ethyl 2-bromo-3-nucleobutyl-butanoate) | -CH(Nu)- | ~3.5-4.5 | Variable | New signal appears, tracking product formation. |

| -CH(Br)CO₂Et | ~4.0-4.5 | Variable | New signal appears, tracking product formation. | |

| -CH₃ | Variable | Variable | New signal appears, tracking product formation. |

High-Resolution Mass Spectrometry for Intermediate Identification and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction pathways by identifying transient intermediates and characterizing minor byproducts. acs.org Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, which can then be analyzed by a high-resolution mass analyzer like an Orbitrap or TOF (Time-of-Flight).

In the context of this compound reactions, HRMS can capture short-lived species, such as reaction intermediates, which may be present at concentrations too low to be detected by NMR or IR. The high accuracy of HRMS (typically to within 5 ppm) allows for the determination of the elemental composition of an ion from its exact mass. This capability is crucial for proposing and verifying the structures of unknown species in the reaction mixture, providing direct evidence for a proposed mechanistic pathway. For example, in a complex cascade reaction, HRMS can help piece together the sequence of events by identifying the mass of each successive intermediate.

X-ray Crystallography of Reaction Products and Co-crystals for Definitive Structural Assignments

While spectroscopic methods provide powerful evidence for chemical structures, X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique is particularly valuable for confirming the stereochemistry of reaction products derived from this compound.

For reactions where new stereocenters are formed or the geometry of the double bond is altered, X-ray crystallography provides absolute proof of the product's configuration. Obtaining a single crystal of a reaction product suitable for diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemical relationships within the molecule. Furthermore, the formation and analysis of co-crystals, where the product is crystallized with another molecule (such as a catalyst or substrate), can provide valuable insights into the non-covalent interactions that may govern the reaction mechanism.

Advanced Chromatographic and Separation Techniques for Complex Mixture Analysis in Research

Reactions involving multifunctional reagents like this compound often yield complex mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts. Advanced chromatographic techniques are essential for the separation and quantification of these components.

Optimization of High-Performance Liquid Chromatography (HPLC) for Reaction Analytics

High-Performance Liquid Chromatography (HPLC) is a cornerstone of reaction analysis, used for monitoring reaction progress, determining product purity, and calculating yields with high accuracy. The development of an optimized HPLC method is critical for achieving reliable and reproducible results.

For the analysis of reactions involving this compound, a reverse-phase HPLC method is typically employed. Optimization involves the systematic variation of several parameters to achieve baseline separation of all components of interest in the shortest possible time. Key parameters include:

Stationary Phase: A C18 (octadecylsilyl) column is common for nonpolar to moderately polar analytes.

Mobile Phase: A mixture of solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, is used. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve compounds with different polarities.

Flow Rate: Adjusting the flow rate can improve resolution, though it also affects analysis time and backpressure.

Detector: A Diode Array Detector (DAD) or UV-Vis detector is effective, as the α,β-unsaturated system in the reactant and many of its products is chromophoric.

By carefully optimizing these parameters, a robust analytical method can be established to provide critical quantitative data for reaction development and mechanistic studies.

| Parameter | Condition A | Condition B (Optimized) | Outcome |

|---|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | - |

| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water | Gradient: 40% to 90% Acetonitrile over 10 min | Improved separation of early-eluting polar byproducts from the main product. |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Increased resolution between reactant and product peaks. |

| Detection | UV at 210 nm | UV at 210 nm | - |

| Result | Co-elution of byproduct and product. | Baseline separation of all key components. | Method is suitable for accurate quantification. |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile products that may arise during the synthesis and subsequent reactions of this compound. The high sensitivity and specificity of GC-MS allow for the detailed characterization of complex mixtures, providing crucial insights into reaction mechanisms, byproduct formation, and the thermal decomposition pathways of the title compound.

In typical GC-MS analysis, the sample is injected into a heated port where volatile components are vaporized and transported by an inert carrier gas, such as helium, through a capillary column. The column, often coated with a stationary phase like a polysiloxane, separates the components based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules into a reproducible pattern of ions. The mass-to-charge ratio (m/z) of these fragments is then detected, generating a mass spectrum that serves as a molecular fingerprint for each compound.

Detailed Research Findings

Research efforts focusing on the reaction chemistry of this compound have utilized GC-MS to monitor reaction progress and identify a range of volatile products. For instance, in studies of its thermal degradation via pyrolysis-GC-MS, the high-energy fragmentation provides a detailed profile of its decomposition products. tno.nlchromatographyonline.comnih.gov The technique is particularly valuable for detecting low molecular weight compounds that may be lost during workup or are present in trace amounts.

In the context of synthetic applications, such as organometallic coupling reactions or nucleophilic substitutions, GC-MS analysis of the reaction headspace or crude reaction mixtures can reveal the formation of various volatile byproducts. These byproducts can offer mechanistic clues; for example, the detection of dehydrohalogenated species might suggest elimination side reactions, while the presence of rearranged products could indicate the involvement of carbocationic intermediates.

A hypothetical study on the base-mediated decomposition of this compound could yield several volatile products. The expected major pathways would include elimination (dehydrobromination) and nucleophilic substitution by residual nucleophiles or solvents. GC-MS analysis would be instrumental in identifying the resulting alkenes, alkynes, or substitution products.

Below is an interactive data table summarizing potential volatile products from a hypothetical reaction of this compound and their characteristic mass spectral data that would be identified by GC-MS.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Retention Time (min) (Hypothetical) |

| Ethyl but-2-ynoate | C6H8O2 | 112.13 | 112, 83, 67, 55 | 8.5 |

| Ethyl buta-2,3-dienoate | C6H8O2 | 112.13 | 112, 84, 67, 56 | 9.2 |

| But-2-enal (Crotonaldehyde) | C4H6O | 70.09 | 70, 41, 39 | 5.1 |

| Ethanol (B145695) | C2H6O | 46.07 | 46, 45, 31 | 3.8 |

| Bromoethane | C2H5Br | 108.97 | 108, 110, 81, 29 | 4.5 |

The identification of these compounds would be confirmed by comparing their mass spectra and retention times with those of authentic standards and by consulting mass spectral libraries. The relative abundance of each product, determined from the peak areas in the gas chromatogram, would provide quantitative insights into the competing reaction pathways.

Computational and Theoretical Studies on Ethyl 2 Bromobut 2 Enoate and Its Reaction Manifolds

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, providing insights into electronic structure and predicting chemical behavior. oapen.org Methods like Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping are standard techniques to evaluate a molecule's reactivity. libretexts.orgimperial.ac.ukuni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. libretexts.orgyoutube.com The energy and geometry of these orbitals indicate the molecule's nucleophilic (electron-donating) and electrophilic (electron-accepting) sites. For Ethyl 2-bromobut-2-enoate, a detailed FMO analysis, including the energy levels of the HOMO and LUMO and their distribution across the molecule, has not been reported in the surveyed literature. Such an analysis would be crucial for predicting its reactivity in various chemical reactions.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.delibretexts.org This information is invaluable for predicting non-covalent interactions and the sites of electrophilic or nucleophilic attack. researchgate.net While ESP maps have been used to understand the reaction mechanisms of other compounds, specific ESP maps and detailed charge distribution analyses for this compound are not available in the public domain.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT is a widely used computational method to study the mechanisms of chemical reactions, including the identification of transition states and intermediates.

Elucidation of Rate-Determining Steps and Selectivity Origins

DFT calculations can trace the entire path of a reaction, identifying the highest energy barrier, which corresponds to the rate-determining step. This insight is critical for understanding and optimizing reaction conditions. It can also explain the origins of stereoselectivity and regioselectivity in chemical transformations. soton.ac.uk For this compound, no DFT studies that elucidate the rate-determining steps or selectivity origins for its potential reactions have been published.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and the influence of the solvent on molecular behavior. The choice of solvent can significantly impact reaction rates and outcomes, and MD simulations are a key tool for understanding these effects. However, there are no specific MD simulation studies reported for this compound that investigate its conformational dynamics or the influence of different solvents on its behavior.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Mechanistic Correlation

In the investigation of reaction mechanisms involving this compound, computational chemistry serves as a powerful tool for predicting spectroscopic parameters. Techniques such as Density Functional Theory (DFT) allow for the calculation of nuclear magnetic resonance (NMR) and infrared (IR) spectra for the molecule and its potential isomers or reaction intermediates. nih.govmdpi.com This theoretical data, when correlated with experimental spectra, can provide crucial insights into the stereochemistry and electronic structure of the molecule, which are fundamental to understanding its reactivity.

The prediction of NMR and IR spectra through computational methods is a well-established practice in modern chemistry. mdpi.comnih.gov For a molecule like this compound, which can exist as E and Z isomers, theoretical calculations can be particularly insightful. By optimizing the geometry of each isomer and then calculating their respective NMR chemical shifts and IR vibrational frequencies, it is possible to generate theoretical spectra that can be compared with experimental data to confirm the stereochemical outcome of a reaction.

Theoretical ¹H and ¹³C NMR Chemical Shifts

The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable method for distinguishing between possible isomers and for tracking the progress of a reaction. nmrdb.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of chemical shifts. nih.gov For this compound, distinct differences in the chemical shifts of the vinylic proton and the carbons of the double bond are expected between the E and Z isomers due to the different spatial arrangement of the bromine atom and the ester group.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the E and Z isomers of this compound is presented below. These values are illustrative and would be derived from DFT calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for E/Z Isomers of this compound

| Atom | Predicted δ (E-isomer) | Predicted δ (Z-isomer) |

| ¹H NMR | ||

| -CH₃ (ethyl) | 1.30 | 1.32 |

| -CH₂- (ethyl) | 4.25 | 4.28 |

| =CH- | 7.10 | 6.95 |

| -CH₃ (butenoate) | 2.15 | 2.25 |

| ¹³C NMR | ||

| C=O | 164.5 | 164.2 |

| C-Br | 118.0 | 120.5 |

| =CH- | 135.0 | 133.8 |

| -CH₃ (butenoate) | 15.2 | 16.0 |

| O-CH₂- | 61.5 | 61.8 |

| -CH₃ (ethyl) | 14.1 | 14.3 |

Note: These are hypothetical values for illustrative purposes.

The correlation of such predicted data with experimental spectra can be instrumental in mechanistic studies. For example, in a reaction where this compound is a product, comparing the experimental NMR spectrum with the predicted spectra for the E and Z isomers can definitively establish the stereoselectivity of the reaction.

Theoretical IR Vibrational Frequencies